![molecular formula C15H21ClN2O B5381281 N-(3-chloro-2-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide](/img/structure/B5381281.png)
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as JNJ-42165279, is a novel selective and potent inhibitor of the neuronal nicotinic acetylcholine receptor alpha-7 subtype (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
JNJ-42165279 selectively binds to and inhibits the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and plays a critical role in cognitive function, learning, and memory. By blocking the activity of this receptor, JNJ-42165279 enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in regulating cognitive function and mood.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and depression. It has also demonstrated efficacy in reducing anxiety and fear-related behaviors in animal models of PTSD. In addition, JNJ-42165279 has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in regulating cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of JNJ-42165279 is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of JNJ-42165279 is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on JNJ-42165279. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, depression, and PTSD. Another area of interest is the development of more potent and selective α7 nAChR inhibitors based on the structure of JNJ-42165279. Finally, there is also a need for further studies on the pharmacokinetics and safety of JNJ-42165279 in humans, which will be critical for its eventual clinical development.
Conclusion:
In conclusion, JNJ-42165279 is a novel selective and potent inhibitor of the α7 nAChR, which has shown promising therapeutic potential in various neurological and psychiatric disorders. Its mechanism of action involves blocking the activity of this receptor, which enhances the release of neurotransmitters involved in regulating cognitive function and mood. While there are several advantages and limitations to using JNJ-42165279 in lab experiments, there are also several future directions for research on this compound, which will be critical for its eventual clinical development.
Synthesemethoden
JNJ-42165279 can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethanol and a Lewis acid catalyst. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and depression. In addition, it has also demonstrated efficacy in reducing anxiety and fear-related behaviors in animal models of post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-10-6-4-7-11(2)18(10)15(19)17-14-9-5-8-13(16)12(14)3/h5,8-11H,4,6-7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBCGAGUYIRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.